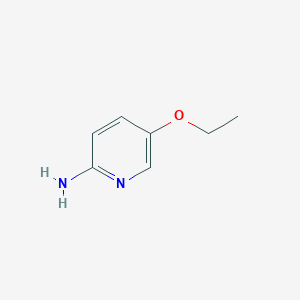

5-Ethoxypyridin-2-amine

Description

Historical Context and Significance of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, was first isolated from coal tar in the 19th century, a discovery that marked a significant milestone in organic chemistry. openaccessjournals.com Its structure, analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, was determined independently by Wilhelm Körner in 1869 and James Dewar in 1871. researchgate.netwikipedia.org The first synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who produced pyridine by reacting acetylene (B1199291) with hydrogen cyanide in a red-hot iron-tube furnace. researchgate.netwikipedia.org

The term "pyridine" is derived from the Greek words "pyr" (fire) and "idine" (for aromatic bases). researchgate.netrsc.org Pyridine and its derivatives have become foundational components in a vast array of chemical applications, serving as precursors for pharmaceuticals and agrochemicals, as well as key solvents and reagents. rsc.org The presence of the nitrogen atom imparts unique properties to the pyridine ring, influencing its reactivity, stability, and biological activity. openaccessjournals.com This has led to the inclusion of the pyridine scaffold in over 7000 existing drug molecules of medicinal importance. rsc.org

Structural Features and Core Reactivity of Pyridin-2-amine Scaffolds

The pyridin-2-amine scaffold consists of a pyridine ring substituted with an amino group at the 2-position. This arrangement leads to a molecule with distinct electronic and reactive characteristics. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally makes the ring less susceptible to electrophilic substitution compared to benzene. However, the amino group at the 2-position is an electron-donating group, which can activate the ring towards certain reactions.

The reactivity of pyridin-2-amine is characterized by the interplay between the ring nitrogen and the exocyclic amino group. The ring nitrogen makes the C-2 and C-4 positions susceptible to nucleophilic attack. nih.gov Conversely, electrophilic substitution, when it occurs, is directed to the C-3 and C-5 positions. nih.gov The amino group can readily undergo reactions such as acylation, alkylation, and diazotization. The basicity of the pyridine nitrogen is weaker than that of aliphatic amines but can still form stable salts with strong acids. nih.gov

Academic Research Trends in Substituted Pyridin-2-amines

Substituted pyridin-2-amines are a focal point of extensive academic and industrial research due to their versatile applications. A significant trend is their use as building blocks in the synthesis of more complex heterocyclic compounds and as scaffolds in medicinal chemistry. rsc.org Derivatives of pyridin-2-amine have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

Recent research has focused on the development of novel synthetic methodologies to create highly substituted and functionally diverse pyridin-2-amine derivatives. nih.gov There is a growing interest in their application as ligands in catalysis and materials science. nih.gov Furthermore, the unique structural and electronic properties of these compounds make them valuable for studying interactions with biological macromolecules, such as enzymes and receptors.

Defining the Research Scope for 5-Ethoxypyridin-2-amine within the Pyridin-2-amine Landscape

Within the broad class of pyridin-2-amines, this compound is a specific derivative that has garnered attention for its utility in organic synthesis and potential biological applications. The presence of the ethoxy group at the 5-position introduces an additional electron-donating substituent, which can influence the compound's reactivity and physical properties.

Research on this compound is primarily focused on its role as a versatile intermediate in the synthesis of more complex molecules. It serves as a key building block for the development of bioactive compounds, with its derivatives being investigated for various therapeutic applications. researchgate.netresearchgate.net The study of this compound contributes to the broader understanding of structure-activity relationships within the pyridin-2-amine class and aids in the design of new molecules with desired chemical and biological profiles.

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKZZIDVKJIEAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598420 | |

| Record name | 5-Ethoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89943-11-3 | |

| Record name | 5-Ethoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 5 Ethoxypyridin 2 Amine

Precursor-Based Synthetic Routes to 5-Ethoxypyridin-2-amine

Synthesis from 2-Amino-5-bromopyridine (B118841) and Related Halopyridines

A common approach to synthesizing this compound begins with 2-aminopyridine, which is first brominated to yield 2-amino-5-bromopyridine. researchgate.netresearchgate.net This intermediate is then subjected to ethoxylation. However, this pathway is not always straightforward. The reaction of 2-amino-5-bromopyridine with sodium ethoxide, even in the presence of a copper powder catalyst, can lead to several side reactions. researchgate.net Instead of the desired ethoxylation, the bromine atom is often replaced by hydrogen, and one of the hydrogen atoms of the amino group can be substituted with an ethyl group. researchgate.net

An alternative involving a different halopyridine, 5-bromo-2-nitropyridine, also presents challenges. When this compound is treated with sodium ethoxide, the nitro group, rather than the bromine atom, is preferentially replaced by the ethoxy group. researchgate.net

Despite these difficulties, related halo-substituted pyridines serve as important precursors. For instance, (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine is a key intermediate in the synthesis of certain pharmaceutical compounds. lookchem.com

Table 1: Synthesis Attempts from Halopyridine Precursors

| Precursor | Reagents | Outcome | Reference |

|---|---|---|---|

| 2-Amino-5-bromopyridine | Sodium Ethoxide, Copper Powder | Mainly reduction (de-bromination) and N-ethylation | researchgate.net |

Synthesis from 3-Ethoxypyridine (B173621) Derivatives

A more successful and satisfactory synthesis of 2-amino-5-ethoxypyridine (an isomer of the target compound) starts from 3-ethoxypyridine. researchgate.net This route proceeds via the formation of 2-bromo-3-ethoxy-6-nitropyridine (B149793). researchgate.net This demonstrates that the strategic placement of substituents on the pyridine (B92270) ring is crucial for directing subsequent reactions to achieve the desired product. The synthesis of various ethoxy-substituted pyridines, such as 2,5- and 3,4-diethoxypyridine, has been described, highlighting the versatility of these precursors in heterocyclic chemistry. researchgate.net

Synthesis via 2-Iodo-5-nitropyridine Pathways and Related Reductions

Pathways involving nitropyridine precursors are a common strategy for introducing an amino group at a specific position on the pyridine ring through a reduction step. For example, a general method involves the nitration of a pyridine derivative, followed by the reduction of the nitro group to an amine. libretexts.org

In a specific example, 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine (B3282752) is reduced to 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (B1592380) using iron chips in acetic acid and ethanol. google.com This reduction is a key step in the synthesis of more complex molecules. google.com The reduction of nitropyridines to their corresponding amines can be achieved using various reagents, with historical methods paving the way for more efficient modern techniques. For instance, stannous chloride in hydrochloric acid is used to reduce p-bromo-5-nitropyridine to 5-amino-2-bromopyridine. e-bookshelf.de

Investigation of Reaction Mechanisms for Ethoxylation and Amination at Specific Pyridine Positions

The ethoxylation of pyridines can proceed through different mechanisms depending on the substrate and reagents. In the case of halopyridines, a nucleophilic aromatic substitution is often involved, where an ethoxide ion displaces a halide. However, the success of this reaction is highly dependent on the position of the leaving group and the presence of other substituents on the pyridine ring. researchgate.net

The amination of pyridines can be achieved through various methods, including nucleophilic substitution reactions. researchgate.net For example, the Chichibabin reaction involves the direct amination of the pyridine ring with an alkali-metal amide, where a hydride ion acts as the leaving group. researchgate.net Another approach is the displacement of a leaving group, such as a halogen, by an amine. researchgate.net The mechanism of these reactions often involves the formation of a Meisenheimer-like intermediate. The position of amination is influenced by the electronic properties of the pyridine ring. Electron-withdrawing groups can activate the ring towards nucleophilic attack.

Optimization Strategies for the Synthesis of 5-Ethoxypyridine-2-amine

Catalytic Approaches in Ethoxylation and Amination

Catalysis plays a significant role in optimizing the synthesis of substituted pyridines. In ethoxylation reactions, the use of a copper catalyst has been explored, although with mixed results in certain cases due to side reactions. researchgate.net

For amination reactions, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a powerful tool for forming C-N bonds. researchgate.net These reactions allow for the coupling of an amine with a halo- or triflate-substituted pyridine in the presence of a palladium catalyst and a base. This method offers a high degree of control and can be applied to a wide range of substrates.

The use of bases is also crucial in many amination reactions. In some cases, an acid-catalyzed amination of a chloropyrimidine was found to be significantly influenced by the choice of base, which acted as a buffer to control the pH of the reaction mixture. nih.gov The ethoxylation of amines has also been studied, with the amount of catalyst being a key factor in the reaction's success. researchgate.netchalmers.se

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Amino-5-bromopyridine |

| 2-Aminopyridine |

| Sodium ethoxide |

| 5-Bromo-2-nitropyridine |

| (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine |

| 2-Amino-5-ethoxypyridine |

| 3-Ethoxypyridine |

| 2-Bromo-3-ethoxy-6-nitropyridine |

| 2,5-Diethoxypyridine |

| 3,4-Diethoxypyridine |

| 2-Iodo-5-nitropyridine |

| 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine |

| 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine |

| Stannous chloride |

| p-Bromo-5-nitropyridine |

| 5-Amino-2-bromopyridine |

Solvent Effects and Reaction Condition Optimization

The synthesis of pyridine derivatives, including this compound, is highly dependent on the chosen solvent and reaction conditions, which can significantly influence reaction rates, yields, and even the regioselectivity of the product.

The polarity of the solvent can play a crucial role in directing substitution reactions on the pyridine ring. In the synthesis of related methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, it was observed that more polar solvents like DMF favor the formation of the 6-substituted isomer. pharm.or.jp This is attributed to the greater solvation of the transition state for the 6-adduct compared to the 2-adduct, lowering its activation energy. pharm.or.jp In contrast, less polar solvents can lead to different product ratios. pharm.or.jp The choice of solvent is therefore a critical parameter for achieving regioselective substitution. pharm.or.jp

Optimization of reaction conditions extends beyond solvent choice to include energy sources and catalysts. A study on the synthesis of polysubstituted pyrazolo[1,5-a]pyridines, for instance, compared conventional thermal heating with sonication (ultrasound). The use of sonication as an energy source led to a notable improvement in both reaction yield and rate. researchgate.net In one model reaction, the yield increased from 54% under conventional heating to 69% under sonication. researchgate.net Further optimization by screening various solvents showed that acetonitrile (B52724) was the most effective, boosting the yield to 92% under sonication. researchgate.net

The following table, based on data for a model pyridine derivative synthesis, illustrates the impact of solvent and energy source optimization. researchgate.net

| Entry | Solvent | Energy Source | Yield (%) |

| 1 | Ethanol | Heating | 54 |

| 2 | Ethanol | Sonication | 69 |

| 3 | Acetonitrile | Heating | 70 |

| 4 | Acetonitrile | Sonication | 92 |

These findings highlight that a systematic study of solvents, temperature, and energy sources is essential for optimizing the synthesis of substituted pyridines like this compound.

Yield and Purity Enhancement Techniques

Maximizing the yield and ensuring the high purity of this compound are critical for its application as a chemical intermediate. This is achieved through careful selection of synthetic routes to avoid side reactions and the application of advanced purification methods.

The choice of starting materials and reaction pathway is fundamental to preventing the formation of impurities. Research into the synthesis of 2-Amino-5-ethoxypyridine has shown that certain seemingly straightforward routes are not feasible due to significant side reactions. researchgate.net For example, attempting to synthesize the target by reacting 2-amino-5-bromopyridine with sodium ethylate in the presence of a copper catalyst is problematic. researchgate.net This method results in the bromine atom being replaced mainly by hydrogen instead of the desired ethoxy group, and it also causes undesired ethylation of the amino group. researchgate.net An alternative pathway starting from 5-bromo-2-nitro-pyridine also fails, as the nitro group is preferentially replaced over the bromine atom. researchgate.net A successful and higher-purity synthesis was achieved by starting from 3-ethoxypyridine and proceeding via a 2-bromo-3-ethoxy-6-nitropyridine intermediate. researchgate.net

| Starting Material | Proposed Reaction | Outcome | Reference |

| 2-amino-5-bromopyridine | Reaction with sodium ethylate | Not feasible; side reactions dominate (hydrogenolysis, N-ethylation) | researchgate.net |

| 5-bromo-2-nitro-pyridine | Reaction with sodium ethylate | Not feasible; nitro group is replaced instead of bromine | researchgate.net |

| 3-ethoxypyridine | Multi-step via 2-bromo-3-ethoxy-6-nitropyridine | Successful synthesis | researchgate.net |

For industrial-scale production, processes are optimized to maximize yield and purity while minimizing waste. This often involves the use of modern synthetic techniques such as one-pot syntheses and continuous flow reactors, which can improve efficiency and reduce the formation of by-products. Following the reaction, advanced purification techniques such as crystallization and column chromatography are employed to isolate the final product at the desired purity.

Stereoselective and Enantioselective Synthesis Considerations for this compound Derivatives

While this compound itself is an achiral molecule, it serves as a valuable scaffold for the synthesis of chiral derivatives that have applications in medicinal chemistry. google.com The creation of these derivatives requires stereoselective or enantioselective synthesis methods to control the three-dimensional arrangement of atoms at newly formed chiral centers.

A key strategy involves the stereoselective construction of a chiral side chain that is then attached to the pyridine core. For example, chiral (R)-3-(1-(aryl)ethoxy)pyridin-2-amine derivatives have been synthesized, where the chirality is located on the carbon atom of the ethoxy side chain. nih.gov The synthesis of such molecules relies on methods that can introduce this specific stereochemistry with high fidelity.

Several general methodologies are employed for the enantioselective synthesis of chiral amine derivatives:

Catalytic Asymmetric Reactions: Chiral catalysts are used to direct the formation of one enantiomer over the other. An asymmetric Friedel–Crafts C2-alkylation of indoles with imines, for instance, uses chiral BINOL-derived disulfonimides to produce chiral amine derivatives with up to 98% enantiomeric excess (ee). rsc.org Similarly, copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds can produce enantioenriched β-amino acid derivatives. nih.gov

Use of Chiral Auxiliaries and Substrates: A chiral auxiliary or a chiral starting material can be used to direct the stereochemical outcome of a reaction. A library of pinane-based 2-amino-1,3-diols was synthesized in a stereoselective manner starting from naturally available chiral monoterpenes like (−)-α-pinene and (1R)-(−)-myrtenol. beilstein-journals.orgbeilstein-journals.org Key steps such as stereoselective aminohydroxylation or epoxidation are used to install new stereocenters with configurations dictated by the chiral scaffold. beilstein-journals.orgbeilstein-journals.org

Substrate-Controlled Reactions: In some cases, the existing stereocenters in a complex molecule can direct the stereochemistry of subsequent reactions. The concise synthesis of polyhydroxylated indolizidinone and quinolizidinone derivatives often features highly selective dihydroxylation or ring-closing metathesis (RCM) reactions where the facial selectivity is controlled by the substrate's existing chirality. beilstein-journals.org

These advanced synthetic strategies are crucial for accessing specific, enantiomerically pure derivatives of this compound for evaluation in various scientific fields. google.comnih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of chemical intermediates like this compound to create more sustainable and environmentally friendly manufacturing processes. The focus is on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents: A major goal is to replace traditional volatile organic compounds (VOCs) with more benign alternatives. Water is an ideal green solvent, and procedures have been developed for related amine reactions, such as the synthesis of isothiocyanates from primary amines, that proceed efficiently in water. rsc.org

Catalysis over Stoichiometric Reagents: The use of catalysts is preferred as they are used in small amounts and can be recycled, unlike stoichiometric reagents that are consumed in the reaction and generate significant waste. The development of metal-free catalytic protocols, for example using hypervalent iodine, offers an environmentally benign approach for forming new bonds in heterocyclic synthesis. semanticscholar.org

Alternative Energy Sources: Microwave and ultrasonic radiation are recognized as green alternatives to conventional thermal heating. researchgate.netsemanticscholar.org These energy sources can dramatically reduce reaction times, increase product yields, and lead to cleaner reactions with fewer side products. researchgate.net

By incorporating these principles, the synthesis of this compound and its derivatives can be made more economical and environmentally sustainable.

Advanced Spectroscopic Characterization and Structural Elucidation Studies of 5 Ethoxypyridin 2 Amine and Its Synthesized Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 5-Ethoxypyridin-2-amine in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, each atom's position and connectivity within the molecule can be unequivocally determined. researchgate.net

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the ethoxy group protons, the aromatic protons on the pyridine (B92270) ring, and the amine group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The ethoxy group gives rise to two characteristic signals: a triplet at approximately 1.4 ppm corresponding to the methyl (CH₃) protons and a quartet at around 4.0 ppm for the methylene (B1212753) (OCH₂) protons. This quartet-triplet pattern is a hallmark of an ethyl group, with the splitting arising from the coupling between the adjacent methylene and methyl protons (a typical coupling constant, J, is around 7.0 Hz).

The pyridine ring exhibits three signals in the aromatic region. The proton at position 6 (H-6) appears as a doublet at the most downfield position, around 7.8 ppm, due to the deshielding effect of the adjacent nitrogen atom. The proton at position 4 (H-4) typically appears as a doublet of doublets around 7.1 ppm, and the proton at position 3 (H-3) shows a doublet at the most upfield position in the aromatic region, near 6.5 ppm. The amine (NH₂) protons usually appear as a broad singlet around 4.2-4.5 ppm, the exact position and broadness of which can be influenced by solvent and concentration. asianpubs.orgdocbrown.info

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethoxy -CH₃ | ~1.40 | Triplet (t) | ~7.0 |

| Ethoxy -OCH₂- | ~4.01 | Quartet (q) | ~7.0 |

| Amine -NH₂ | ~4.35 | Broad Singlet (br s) | - |

| Pyridine H-3 | ~6.51 | Doublet (d) | ~8.8 |

| Pyridine H-4 | ~7.12 | Doublet of Doublets (dd) | ~8.8, 3.0 |

| Pyridine H-6 | ~7.78 | Doublet (d) | ~3.0 |

Note: Data is estimated based on spectral data for the closely related analog, 2-Amino-5-methoxypyridine, and standard chemical shift values. asianpubs.org

The proton-decoupled ¹³C NMR spectrum provides seven distinct signals, corresponding to the seven carbon atoms in the molecule. researchgate.net The chemical shifts are indicative of the carbon type (aliphatic or aromatic) and the influence of adjacent heteroatoms (oxygen and nitrogen).

The ethoxy group carbons are observed in the aliphatic region of the spectrum. The methyl carbon (-CH₃) appears at approximately 15 ppm, while the methylene carbon (-OCH₂) is found further downfield at around 64 ppm due to its direct attachment to the electronegative oxygen atom.

The five carbons of the pyridine ring are found in the aromatic region (100-160 ppm). The carbon bearing the amino group (C-2) and the carbon bearing the ethoxy group (C-5) are the most deshielded due to direct attachment to heteroatoms, appearing around 153 ppm and 148 ppm, respectively. The other ring carbons (C-3, C-4, and C-6) can be assigned based on their expected electronic environments and by correlation with the ¹H NMR spectrum using 2D techniques. asianpubs.orgoregonstate.edu

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Ethoxy -C H₃ | ~14.9 |

| Ethoxy -OC H₂- | ~64.0 |

| Pyridine C -3 | ~110.2 |

| Pyridine C -4 | ~126.1 |

| Pyridine C -6 | ~133.5 |

| Pyridine C -5 | ~148.5 |

| Pyridine C -2 | ~153.2 |

Note: Data is estimated based on spectral data for the closely related analog, 2-Amino-5-methoxypyridine, and standard chemical shift values. asianpubs.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. chemicalbook.com For this compound, a COSY spectrum would show a cross-peak connecting the ethoxy -OCH₂- quartet and the -CH₃ triplet, confirming they are on the same ethyl fragment. In the aromatic region, it would show a correlation between the H-3 and H-4 protons, and between the H-4 and H-6 protons, confirming their positions relative to one another on the pyridine ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). chemicalbook.com This allows for the direct assignment of each protonated carbon. For example, the proton signal at ~4.01 ppm (-OCH₂) would show a cross-peak to the carbon signal at ~64.0 ppm, unequivocally linking them. Similarly, the aromatic proton signals would be correlated to their respective ring carbons (H-3 to C-3, H-4 to C-4, and H-6 to C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two to three bonds). chemicalbook.com It is crucial for connecting the different fragments of the molecule. Key HMBC correlations for structural confirmation would include a cross-peak from the ethoxy -OCH₂- protons to the C-5 carbon of the pyridine ring, proving the attachment of the ethoxy group at this position. Additionally, correlations from the H-4 proton to carbons C-2, C-3, C-5, and C-6 would help to lock in the complete assignment of the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to analyze the fragments produced upon ionization, which provides structural clues that complement the NMR data. tutorchase.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound. The theoretical exact mass for the molecular ion of this compound, [C₇H₁₀N₂O]⁺, is 138.0793 Da. An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical mass would provide unambiguous confirmation of the compound's elemental composition.

In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) is formed, which can then undergo fragmentation. The pattern of fragmentation is characteristic of the molecule's structure. For this compound, the molecular ion peak would be observed at m/z = 138. As a molecule containing an even number of nitrogen atoms, it follows the nitrogen rule, having an even nominal molecular weight. whitman.edu

Key fragmentation pathways include:

Loss of Ethene: A common fragmentation for aromatic ethers is the loss of an alkene via a rearrangement, followed by the loss of a hydrogen radical. For this compound, this would involve the loss of ethene (C₂H₄, 28 Da) from the molecular ion to yield a fragment ion at m/z = 110. This fragment corresponds to 2-amino-5-hydroxypyridine (B112774). miamioh.edu

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom in the amino group is a characteristic fragmentation for amines, although it is less dominant in aromatic amines compared to aliphatic ones. libretexts.org

Loss of Ethoxy Radical: Cleavage of the C-O bond can lead to the loss of an ethoxy radical (·OCH₂CH₃, 45 Da), resulting in a fragment ion at m/z = 93.

The analysis of these characteristic fragments provides strong evidence supporting the structure determined by NMR spectroscopy.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Amino-5-methoxypyridine |

| 2-amino-5-hydroxypyridine |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups and probing the vibrational modes within a molecule. nih.govniscpr.res.in

The vibrational spectra of this compound are characterized by distinct bands corresponding to the amine (-NH2) and ether (C-O-C) functionalities.

Amine Group Vibrations : The -NH2 group typically exhibits characteristic stretching and bending vibrations. researchgate.net The asymmetric and symmetric N-H stretching modes are expected in the high-frequency region of the IR and Raman spectra, generally between 3300 and 3500 cm⁻¹. researchgate.netpnas.org For instance, in 2-aminopyridine, the asymmetric N-H stretch appears around 3485 cm⁻¹ and the symmetric stretch is observed near 3306 cm⁻¹ in the FTIR spectrum. researchgate.net Scissoring, wagging, and twisting modes of the amino group appear at lower frequencies and contribute to the fingerprint region of the spectrum.

Ether Linkage Vibrations : The ethoxy group introduces vibrations associated with the C-O-C linkage and the ethyl group. Aromatic ethers typically show strong C-O stretching bands. acs.orgdocbrown.info For ethoxy groups attached to an aromatic ring, characteristic absorptions related to the C-O-C asymmetric and symmetric stretching are expected. acs.org Specifically, a group of C-O stretching absorptions from the ether linkage is typically found in the 1060 to 1150 cm⁻¹ range. docbrown.info The presence of the ethyl group will also give rise to characteristic C-H stretching and bending vibrations. docbrown.info

The pyridine ring itself has a set of characteristic vibrational modes. Ring stretching vibrations for pyridine derivatives typically occur in the 1200-1625 cm⁻¹ region. researchgate.net The substitution pattern on the pyridine ring influences the exact frequencies and intensities of these modes.

Table 1: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

| Amine (-NH₂) | Asymmetric N-H Stretch | 3400 - 3500 | researchgate.net |

| Symmetric N-H Stretch | 3300 - 3400 | researchgate.net | |

| Scissoring | 1590 - 1650 | ||

| Ether (-O-CH₂CH₃) | Asymmetric C-O-C Stretch | 1200 - 1275 | acs.org |

| Symmetric C-O-C Stretch | 1020 - 1075 | acs.org | |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1625 | researchgate.net |

In the solid state, and in certain solvents, this compound can form intermolecular hydrogen bonds. The primary amine group can act as a hydrogen bond donor, while the pyridine nitrogen and the ether oxygen can act as acceptors. These interactions cause noticeable shifts in the vibrational frequencies. aip.orgnih.gov

The formation of hydrogen bonds typically leads to a broadening and a shift to lower frequencies (red shift) of the N-H stretching bands. acs.org Conversely, the vibrational modes of the acceptor groups can be affected as well. For example, hydrogen bonding to the pyridine nitrogen can cause a blue shift (a shift to higher frequencies) of certain ring stretching modes. aip.orgnih.gov Raman spectroscopy is particularly useful for studying these interactions in different environments, including crystalline phases and solutions. researchgate.net The analysis of these spectral shifts provides valuable information about the strength and nature of the intermolecular forces governing the molecular assembly. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure and the extent of conjugation. jove.com The spectrum of this compound is expected to show absorptions arising from π→π* and potentially n→π* transitions associated with the aromatic pyridine ring and the substituents. aip.org

The pyridine ring itself has characteristic electronic transitions. aip.org The presence of the electron-donating amino and ethoxy groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine, indicating a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This is a common effect observed in substituted aromatic systems where electron-donating groups extend the conjugation. libretexts.orglibretexts.org

The solvent can also influence the position of the absorption bands. For n→π* transitions, polar solvents can lead to a hypsochromic (blue) shift due to the stabilization of the non-bonding electrons through hydrogen bonding. aip.org Studying the UV-Vis spectra in solvents of varying polarity can help in assigning the nature of the electronic transitions.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected λₘₐₓ (nm) Range | Notes | Source |

| π→π | 250 - 350 | Shifted to longer wavelengths due to conjugation and electron-donating substituents. | libretexts.orgrsc.org |

| n→π | > 300 | May be weak and sensitive to solvent polarity. | aip.org |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the this compound molecule. iucr.org

For aminopyridine derivatives, X-ray studies have shown that the geometry can be influenced by the position of the substituents. iucr.org In the case of this compound, the analysis would reveal the planarity of the pyridine ring and the orientation of the ethoxy and amino groups relative to the ring.

Furthermore, X-ray crystallography elucidates the crystal packing, showing how individual molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which dictate the supramolecular architecture. nih.govmdpi.comtandfonline.com For instance, it can confirm the hydrogen bonding patterns suggested by IR spectroscopy, providing precise distances and angles for these interactions.

Integration of Spectroscopic Data for Comprehensive Structural Characterization

A comprehensive understanding of the structure of this compound is achieved by integrating the data from all the spectroscopic techniques. dergipark.org.trnih.govresearchgate.net

IR and Raman data confirm the presence of the key functional groups (-NH₂ and -OC₂H₅) and provide insights into intermolecular hydrogen bonding. acs.orgnih.govmdpi.com

UV-Vis spectroscopy offers information about the electronic system, confirming the effects of conjugation and substitution on the electronic energy levels. rsc.orgnih.gov

X-ray Crystallography provides a precise, static picture of the molecular geometry and intermolecular interactions in the solid state. acs.orgnih.gov

By combining these results with computational modeling, a detailed and dynamic picture of the molecule's structure and properties can be constructed. nih.govbohrium.com For example, theoretical calculations can help in assigning the vibrational modes observed in IR and Raman spectra and can predict the electronic transitions seen in the UV-Vis spectrum. niscpr.res.innih.gov The experimental X-ray structure serves as a benchmark for validating the computational models. This integrated approach ensures a thorough and accurate structural characterization of this compound and its intermediates.

Reactivity and Derivatization of 5 Ethoxypyridin 2 Amine

Reactions at the Amino Group (e.g., Acylation, Alkylation, Diazotization)

The primary amino group at the 2-position of 5-Ethoxypyridin-2-amine is a key site for a variety of chemical modifications.

Acylation

Acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. This reaction is often used to protect the amino group during other synthetic transformations. semanticscholar.org For instance, acetylation with acetic anhydride can be performed to control the reactivity of the aromatic ring in electrophilic substitution reactions. byjus.com The resulting acetamido group (–NHCOCH3) is still an activating group, but its activating effect is less potent than that of the amino group because the lone pair of electrons on the nitrogen can participate in resonance with the carbonyl group. byjus.com Various catalysts, including phosphomolybdic acid and copper(II) tetrafluoroborate, can facilitate the acylation of amines under mild conditions. organic-chemistry.org

Table 1: Examples of Acylation Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Acetic Anhydride | N-(5-ethoxypyridin-2-yl)acetamide |

Alkylation

The amino group can also undergo alkylation, where one or both of its hydrogen atoms are replaced by an alkyl group. This can be achieved by reacting the amine with an alkyl halide. acs.org The conditions for alkylation can influence the degree of substitution (mono- vs. dialkylation). The basicity of the amine allows it to act as a nucleophile in these reactions. byjus.com

Diazotization

Primary aromatic amines react with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-10 °C), to form diazonium salts. iitk.ac.inlibretexts.org This process is known as diazotization. The resulting diazonium salt of this compound is a highly reactive intermediate that can be used in a variety of subsequent reactions, such as Sandmeyer reactions to introduce a range of functional groups (e.g., -Cl, -Br, -CN) or azo coupling reactions to form azo compounds. iitk.ac.inuobaghdad.edu.iq

Reactions Involving the Ethoxy Group (e.g., Ether Cleavage)

The ethoxy group (-OC2H5) in this compound is an ether linkage. Ethers are generally quite stable but can be cleaved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com Hydrochloric acid (HCl) is generally not effective for ether cleavage. libretexts.org

The mechanism of acidic ether cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the groups attached to the oxygen atom. libretexts.orgmasterorganicchemistry.com

SN2 Mechanism: If the alkyl groups are primary or secondary, the reaction proceeds via an SN2 mechanism where a halide ion (I- or Br-) attacks the protonated ether at the less sterically hindered site. libretexts.org

SN1 Mechanism: If one of the alkyl groups is tertiary, benzylic, or allylic, the cleavage occurs through an SN1 mechanism involving the formation of a stable carbocation intermediate. libretexts.org

In the case of this compound, the ethoxy group consists of a primary alkyl group (ethyl). Therefore, cleavage with a strong acid like HI would likely proceed via an SN2 mechanism, resulting in the formation of 2-amino-5-hydroxypyridine (B112774) and ethyl iodide. libretexts.orgmasterorganicchemistry.com

Formation of Coordination Complexes with Metal Centers

The nitrogen atoms in this compound, both in the pyridine (B92270) ring and the amino group, possess lone pairs of electrons, allowing the molecule to act as a ligand in the formation of coordination complexes with metal ions. chemimpex.comlibretexts.org The ability to form such complexes is a fundamental aspect of the chemistry of pyridine and its derivatives. acs.org

The molecule can act as a monodentate ligand, coordinating to a metal center through either the pyridine nitrogen or the amino nitrogen. It can also potentially act as a bidentate ligand, chelating to a metal ion using both nitrogen atoms, although this would depend on the geometry and size of the resulting chelate ring. The formation of coordination complexes can significantly alter the chemical and physical properties of both the ligand and the metal ion. These complexes can have applications in areas such as catalysis and materials science. chemimpex.com

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Donating Atom(s) |

|---|---|

| Monodentate | Pyridine Nitrogen |

| Monodentate | Amino Nitrogen |

Exploration of Novel Reaction Pathways and Catalytic Transformations

The unique electronic properties and multiple reactive sites of this compound make it a valuable substrate for exploring new synthetic methodologies and catalytic transformations. Research in this area focuses on developing efficient and selective reactions to synthesize novel compounds with potential applications in pharmaceuticals and materials science. chemimpex.com

For instance, derivatives of this compound have been used as precursors in the synthesis of more complex heterocyclic systems. The amino group can be a handle for building fused ring systems or for introducing other functionalities through multi-step reaction sequences. mdpi.com The development of one-pot synthetic methodologies and the use of modern catalytic systems, such as transition metal catalysts, are key areas of investigation to improve the efficiency and environmental friendliness of these transformations. acs.org The amination of pyridine derivatives, for example, is an active area of research with various catalytic methods being developed. researchgate.net

Computational Chemistry and Theoretical Studies of 5 Ethoxypyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other key characteristics, providing a lens into molecular stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density, DFT can accurately predict the geometry and energy of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For a molecule like 5-Ethoxypyridin-2-amine, DFT calculations would elucidate the distribution of electron density across the pyridine (B92270) ring, the amino group, and the ethoxy substituent. The analysis of molecular orbitals helps identify the regions most likely to act as electron donors (typically associated with the HOMO) and electron acceptors (associated with the LUMO).

Furthermore, these calculations can generate Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other reagents or biological targets. For instance, in related heterocyclic compounds, the nitrogen atoms and amino groups are often identified as sites of negative potential, making them susceptible to electrophilic attack or hydrogen bonding. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for Heterocyclic Amines Note: This table presents typical values for analogous compounds to illustrate the data obtained from DFT calculations, as specific studies on this compound are not publicly available.

| Parameter | Typical Value Range | Significance |

| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Relates to chemical reactivity and stability |

Quantum chemical methods are also employed to predict various spectroscopic properties, which can be compared with experimental data to confirm molecular structures.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts. researchgate.net These theoretical calculations help in the assignment of experimental spectra, providing a deeper understanding of the electronic environment of each atom within the molecule. researchgate.net

IR Spectroscopy: Theoretical calculations can determine the vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. researchgate.net By analyzing the vibrational modes, specific functional groups can be identified. For this compound, this would include stretching frequencies for the N-H bonds of the amine, C-N and C=C bonds of the pyridine ring, and C-O bonds of the ethoxy group.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.net The calculations can determine the absorption wavelengths (λmax) and oscillator strengths, which are related to the energies of electronic excitations, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in Derivative Studies

When this compound is used as a scaffold for designing new biologically active molecules, computational techniques like molecular docking and molecular dynamics (MD) are essential for predicting how these derivatives will interact with protein targets.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is crucial in drug discovery for screening virtual libraries of compounds and identifying potential drug candidates. For derivatives of this compound, docking simulations could predict their binding affinity and pose within the active site of a target enzyme or receptor, providing insights into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.com

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability and dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations provide a more detailed view of the conformational changes in both the ligand and the protein upon binding, offering a deeper understanding of the interaction's stability and the role of solvent molecules. researchgate.net

Structure-Activity Relationship (SAR) Studies of Derivatives (as a building block)

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. nih.govnih.gov When this compound serves as a building block, SAR studies explore how modifications to its core structure—such as adding or altering substituents on the pyridine ring or the amino group—influence the resulting molecule's efficacy.

For example, a hypothetical SAR study could involve synthesizing a series of derivatives where the ethoxy group is replaced with other alkoxy groups of varying chain lengths, or where different functional groups are introduced at other positions on the pyridine ring. The biological activity of each derivative would then be tested. Computational methods can support SAR studies by providing quantitative predictions through Quantitative Structure-Activity Relationship (QSAR) models, which correlate calculated molecular descriptors (e.g., electronic properties, hydrophobicity) with observed biological activity.

Table 2: Example of a Hypothetical SAR Study on this compound Derivatives

| Derivative Modification | Rationale | Predicted Effect on Interaction |

| Varying the alkoxy chain (e.g., methoxy, propoxy) | To probe the size and hydrophobicity of a target's binding pocket. | Longer chains may enhance hydrophobic interactions if the pocket allows. |

| Substitution at C-3 or C-4 position | To introduce new hydrogen bond donors/acceptors or steric bulk. | Could increase binding affinity or selectivity. |

| Acylation of the 2-amino group | To alter hydrogen bonding capability and electronic properties. | May change the molecule's role from H-bond donor to acceptor. |

Conformational Analysis and Energy Landscapes of this compound and its Derivatives

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The flexibility of the ethoxy group in this compound means the molecule can adopt multiple conformations. Understanding the relative energies of these conformers is crucial, as the biologically active conformation may not be the lowest energy state in isolation.

Computational methods can be used to map the potential energy surface of the molecule as a function of its rotatable bonds (dihedral angles). This analysis identifies the most stable (lowest energy) conformers and the energy barriers between them. Experimental data from X-ray crystallography provides the conformation of the molecule in the solid state. nih.govdoaj.org For 4-Ethoxypyridin-2-amine, a related isomer, crystal structure analysis has shown that intermolecular N—H⋯N hydrogen bonds play a significant role in stabilizing the crystal packing. nih.govdoaj.org Computational studies can expand on this by predicting the preferred conformations in different environments, such as in aqueous solution, which is more relevant to biological systems.

Applications of 5 Ethoxypyridin 2 Amine in the Synthesis of Advanced Chemical Entities

Precursor in Medicinal Chemistry for Biologically Active Pyridine (B92270) Derivatives

The aminopyridine motif is a privileged structure in medicinal chemistry, frequently found in a variety of therapeutic agents. 5-Ethoxypyridin-2-amine serves as a key building block for the synthesis of numerous biologically active pyridine derivatives, enabling the exploration of new chemical space and the development of novel drug candidates.

Synthesis of Aminopyridine-Based Enzyme Inhibitors

The 2-aminopyridine structure is known to bind to the active sites of various enzymes, making it a valuable pharmacophore in the design of enzyme inhibitors. While direct studies detailing the use of this compound in the synthesis of specific enzyme inhibitors are not extensively documented in publicly available literature, the broader class of aminopyridines has been widely investigated. For instance, substituted 2-aminopyridines have been prepared and evaluated as potent inhibitors of human nitric oxide synthases (NOS), with certain substitution patterns enhancing both potency and specificity. The general synthetic strategies employed for these analogous compounds often involve multi-step sequences where the aminopyridine core is functionalized to achieve desired interactions with the enzyme's active site.

The synthesis of various enzyme inhibitors often involves the modification of the core aminopyridine structure. For example, in the development of β-glucuronidase inhibitors, 2-aminopyrimidine derivatives have been synthesized through reactions of 2-amino-4,6-dichloropyrimidine with a variety of amines. nih.govsemanticscholar.org Although a different heterocyclic system, the synthetic principles highlight the utility of the amino group in building molecular complexity.

| Target Enzyme | Derivative Class | Key Synthetic Strategy | Reference |

| Nitric Oxide Synthases (NOS) | Substituted 2-aminopyridines | Functionalization of the aminopyridine core | |

| β-Glucuronidase | 2-Aminopyrimidine derivatives | Nucleophilic substitution on a di-chlorinated precursor | nih.govsemanticscholar.org |

Development of Novel Therapeutic Agents Targeting Specific Disease Pathways

The structural attributes of this compound make it a suitable starting point for the development of therapeutic agents aimed at specific disease pathways. The anti-proliferative activity of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which share the aminopyridine core, has been extensively studied. mdpi.com These compounds have shown potent activity against cancer cell lines, with their mechanism of action proposed to involve the inhibition of phosphoinositide phospholipase C (PI-PLC), a key enzyme in cellular signaling pathways. mdpi.com The synthesis of these complex molecules often involves a convergent approach, where a substituted aminopyridine fragment is coupled with other heterocyclic systems.

Furthermore, research into novel oxazolo[4,5-b]pyridin-2-amine derivatives has demonstrated their potential as antiproliferative agents. researchgate.net The synthesis of these compounds showcases the versatility of the aminopyridine scaffold in constructing fused heterocyclic systems with diverse biological activities.

| Therapeutic Area | Compound Class | Targeted Pathway/Mechanism | Reference |

| Oncology | 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines | Inhibition of PI-PLC | mdpi.com |

| Oncology | Oxazolo[4,5-b]pyridin-2-amine derivatives | Antiproliferative activity | researchgate.net |

Contribution to Fragment-Based Drug Design

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. This approach relies on screening small, low-molecular-weight compounds ("fragments") that can be elaborated into more potent drug candidates. Aminopyridine derivatives are considered valuable fragments due to their favorable physicochemical properties and their ability to form key interactions with biological targets.

A study on the synthesis of 2-amino-5-tert-butylpyridine highlighted its improved physicochemical properties over other commonly used fragments, making it a more desirable starting point for drug discovery programs. nih.gov While this study focused on a different substituted aminopyridine, it underscores the importance of the aminopyridine core in FBDD. The development of synthetic methodologies that allow for the facile modification of such fragments is crucial for the success of FBDD campaigns. rsc.org The reactivity of the amino group and the potential for substitution on the pyridine ring of this compound make it a theoretically attractive, though as yet underexplored, fragment for this approach.

| Fragment Library Component | Key Physicochemical Properties | Relevance to FBDD | Reference |

| 2-Amino-5-tert-butylpyridine | Improved drug-like properties | Serves as a superior starting point for lead optimization | nih.gov |

| General Aminopyridines | Favorable binding interactions | Core scaffolds for building more complex and potent inhibitors | nih.gov |

Role in the Development of Agrochemicals and Pesticides

Utilisation in Materials Science for Polymer and Advanced Material Development

The application of aminopyridine derivatives extends beyond the life sciences into the realm of materials science. The presence of both an aromatic ring and a primary amine group in this compound provides functionalities that can be exploited in the synthesis of novel polymers and advanced materials with specific properties.

Synthesis of Polymers with Specific Electronic or Optical Properties

Conductive polymers are a class of materials that have garnered significant interest due to their unique combination of electrical conductivity and the processing advantages of polymers. The synthesis of these materials often involves the polymerization of aromatic monomers. While direct polymerization of this compound to form conductive polymers has not been specifically reported, analogous structures like 2,5-dimethoxyaniline have been electrochemically polymerized to yield poly(2,5-dimethoxyaniline) (PDMA) films. researchgate.net These films exhibit reversible color changes upon switching electrical potentials, indicating their potential for use in electrochromic devices. researchgate.net The structural similarity of this compound to these monomers suggests its potential as a candidate for the synthesis of novel conductive or electroactive polymers with tailored electronic and optical properties. Further investigation into the polymerization of this compound could open up new avenues for the development of advanced materials for applications in electronics and optoelectronics.

| Polymer Type | Monomer Precursor | Key Property | Potential Application | Reference |

| Poly(2,5-dimethoxyaniline) (PDMA) | 2,5-Dimethoxyaniline | Electrochromism | Electrochromic devices | researchgate.net |

Development of Diagnostic Tools and Reagents

While specific research on this compound in the development of diagnostic tools is an emerging area, the broader class of aminopyridine derivatives has shown significant promise in the creation of fluorescent probes and analytical reagents. The inherent fluorescence of the aminopyridine core can be modulated by the introduction of various functional groups, making them sensitive to their chemical environment.

The 5-ethoxy substituent on the pyridine ring of this compound can influence the photophysical properties of derived fluorescent probes. This can lead to the development of sensors for detecting metal ions, pH changes, or specific biomolecules. The amino group provides a convenient handle for conjugating the molecule to other chemical entities, such as proteins or nucleic acids, enabling targeted imaging and sensing in biological systems. sciforum.netnih.gov

The application of aminopyridine derivatives as fluorescent chemosensors has been demonstrated. For instance, certain 2-aminopyridine-based compounds have been shown to act as "on-off" molecular switches for the selective detection of metal ions like Fe³⁺ and Hg²⁺. researchgate.net This suggests that this compound could serve as a valuable scaffold for the design of new diagnostic reagents with tailored specificities.

Table 1: Potential Applications of this compound in Diagnostics

| Application Area | Rationale | Potential Advantages |

| Fluorescent Probes | The aminopyridine core possesses inherent fluorescence that can be tuned by the ethoxy and amino groups. | High sensitivity and selectivity for specific analytes. |

| Metal Ion Sensors | The nitrogen atoms in the pyridine ring and the amino group can act as binding sites for metal ions, leading to changes in fluorescence. | Real-time detection of environmentally and biologically important metal ions. |

| Bio-conjugation | The amino group allows for covalent attachment to biomolecules. | Targeted delivery of diagnostic agents to specific cells or tissues. |

| Analytical Reagents | Can be used in various analytical techniques for the detection and quantification of other chemical substances. | Versatility in different analytical chemistry applications. |

Emerging Applications in Organic Synthesis and Catalysis

The chemical reactivity of this compound makes it a valuable precursor in organic synthesis and a potential ligand in catalysis. Its utility as a building block is rooted in the ability to functionalize both the amino group and the pyridine ring.

In organic synthesis , this compound serves as a versatile synthon for the construction of more complex heterocyclic systems. The amino group can act as a nucleophile in various reactions, including acylation, alkylation, and condensation reactions. It can also be diazotized to introduce other functional groups onto the pyridine ring. This versatility allows for its incorporation into a wide range of molecules, including those with potential applications in pharmaceuticals and agrochemicals. For instance, aminopyridine derivatives are key intermediates in the synthesis of kinase inhibitors, a class of drugs used in cancer therapy. nih.govnih.gov

Table 2: Selected Synthetic Transformations of Aminopyridines

| Reaction Type | Reagents and Conditions | Product Type |

| N-Acylation | Acyl chlorides, anhydrides | Amides |

| N-Alkylation | Alkyl halides, base | Secondary/Tertiary Amines |

| Diazotization | NaNO₂, HCl | Diazonium Salts |

| Suzuki Coupling | Arylboronic acids, Pd catalyst | Aryl-substituted Pyridines |

In the field of catalysis , the pyridine nitrogen and the exocyclic amino group of this compound can coordinate with transition metals to form stable complexes. nih.govgoogle.com These metal complexes can exhibit catalytic activity in a variety of organic transformations, including cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

The electronic properties of the 5-ethoxy group can influence the electron density at the nitrogen atoms, thereby modulating the catalytic activity of the corresponding metal complexes. Research into the catalytic applications of metal complexes derived from substituted aminopyridines is an active area, with potential for the development of novel and efficient catalysts for a range of chemical reactions. For example, terpyridine-based metal complexes are known to be effective catalysts in cross-coupling reactions due to their ability to stabilize metal cations in lower oxidation states. nih.gov

Table 3: Potential Catalytic Applications of this compound Metal Complexes

| Catalytic Reaction | Metal Center | Role of this compound |

| Cross-Coupling Reactions | Palladium, Nickel, Copper | Ligand to stabilize the metal center and facilitate the catalytic cycle. |

| Hydroaminoalkylation | Group 5 Metals (e.g., Tantalum) | Ligand for amine functionalization reactions. google.com |

| C-H Activation | Rhodium, Ruthenium | Directing group to facilitate regioselective functionalization. |

Future Directions and Interdisciplinary Research Opportunities

Exploration of New Synthetic Pathways for Enhanced Sustainability

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research on 5-Ethoxypyridin-2-amine should prioritize the exploration of sustainable synthetic pathways that adhere to the principles of green chemistry. Traditional synthetic routes for aminopyridines can involve harsh reaction conditions, hazardous reagents, and the generation of significant waste.

Future research could focus on:

Catalytic Systems: Investigating novel catalysts, including biocatalysts and nanocatalysts, to improve reaction efficiency and selectivity while minimizing energy consumption.

Alternative Solvents: Exploring the use of greener solvents, such as water, supercritical fluids, or ionic liquids, to replace volatile and toxic organic solvents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. One-pot and multicomponent reactions are promising strategies in this regard. nih.govacs.orgmdpi.com

Renewable Feedstocks: Investigating the potential for synthesizing this compound or its precursors from renewable biomass sources.

Recent advancements in green chemistry have demonstrated the feasibility of microwave-assisted organic synthesis, which can significantly reduce reaction times and improve yields for the synthesis of pyridine (B92270) derivatives. nih.govacs.org Such methodologies could be adapted for the synthesis of this compound.

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches for Pyridine Derivatives

| Feature | Traditional Synthesis | Potential Green Synthesis |

| Solvents | Volatile Organic Compounds (VOCs) | Water, Supercritical CO2, Ionic Liquids |

| Catalysts | Homogeneous, often heavy metals | Heterogeneous, Biocatalysts, Nanocatalysts |

| Energy Input | Conventional heating (prolonged) | Microwave, Ultrasound |

| Atom Economy | Often low to moderate | High (e.g., through multicomponent reactions) |

| Waste Generation | Significant | Minimized |

Advanced Functionalization Strategies for Diverse Applications

The amino and ethoxy groups, as well as the pyridine ring itself, offer multiple sites for functionalization, enabling the creation of a diverse library of derivatives with tailored properties. Future research should focus on developing advanced and selective functionalization strategies.

Key areas for exploration include:

C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine ring is a powerful and atom-economical strategy to introduce new functional groups without the need for pre-functionalized starting materials. rsc.org

Derivatization of the Amino Group: The primary amino group can be readily derivatized to form amides, sulfonamides, ureas, and other functional groups, which can significantly alter the biological activity and physicochemical properties of the molecule. mdpi.commdpi.com

Modification of the Ethoxy Group: While the ethoxy group is generally less reactive, its modification through ether cleavage and subsequent derivatization of the resulting hydroxyl group could provide another avenue for structural diversification. asianpubs.orgresearchgate.net

These functionalization strategies can lead to the development of new materials, pharmaceuticals, and agrochemicals.

Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To efficiently explore the vast chemical space accessible from this compound, the integration of combinatorial chemistry and high-throughput screening (HTS) is crucial. wikipedia.orgnih.gov Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically varying the building blocks attached to the core scaffold. wikipedia.org

Future research in this area should involve:

Library Design: Designing combinatorial libraries of this compound derivatives with maximum structural diversity to increase the probability of identifying hits in biological or material science screens.

Solid-Phase Synthesis: Developing robust solid-phase synthesis methods for the preparation of these libraries, which facilitates purification and automation. acs.org

High-Throughput Screening: Utilizing HTS to rapidly screen the synthesized libraries for desired properties, such as biological activity against a specific target or unique photophysical characteristics. nih.gov

This approach has the potential to accelerate the discovery of new lead compounds for drug development and novel materials with specific functions.

Deepening Understanding of Structure-Reactivity Relationships through Advanced Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for understanding the electronic structure and reactivity of molecules. ias.ac.inresearchgate.netresearcher.life Applying these methods to this compound and its derivatives can provide valuable insights into their chemical behavior and guide the design of new compounds with desired properties.

Future computational studies could focus on:

Reactivity Prediction: Using DFT to calculate molecular properties such as HOMO-LUMO energy gaps, electrostatic potential maps, and frontier molecular orbitals to predict the most likely sites for electrophilic and nucleophilic attack. ias.ac.inresearchgate.net

Reaction Mechanism Elucidation: Modeling reaction pathways to understand the mechanisms of synthetic and functionalization reactions, which can help in optimizing reaction conditions.

Structure-Property Relationships: Establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR) to correlate the structural features of derivatives with their observed biological activities or material properties. nih.gov

These computational insights can significantly accelerate the research and development process by allowing for a more rational and targeted approach to molecular design.

Table 2: Key Computational Parameters and Their Significance

| Parameter | Significance |

| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. |

| Electrostatic Potential | Shows the distribution of charge and predicts sites for intermolecular interactions. |

Potential in Nanomaterials and Supramolecular Chemistry

The ability of the pyridine nitrogen and the amino group to participate in hydrogen bonding and coordination with metal ions makes this compound an attractive building block for supramolecular chemistry and the development of novel nanomaterials. nih.govresearchgate.net

Future research could explore:

Self-Assembly: Investigating the self-assembly of this compound and its derivatives into well-defined supramolecular architectures, such as liquid crystals, gels, and molecular cages, through non-covalent interactions like hydrogen bonding and π-π stacking. nih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs): Using this compound as a ligand for the construction of coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing.

Functionalization of Nanoparticles: Covalently or non-covalently attaching this compound derivatives to the surface of nanoparticles (e.g., gold, silica) to modify their properties and introduce new functionalities.

The interdisciplinary nature of this research, combining organic synthesis with materials science and nanotechnology, holds significant promise for the development of advanced functional materials.

Q & A

Q. How do this compound derivatives interact with bacterial targets?

- Answer : Mechanistic studies suggest inhibition of DNA gyrase or efflux pump modulation. Fluoro derivatives (e.g., 3,5-Difluoro-4-methylpyridin-2-amine) exhibit enhanced penetration due to electronegativity, validated via MIC assays and fluorescence labeling .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.